molecular formula C22H36N2O2 B15012151 N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide

N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide

Katalognummer: B15012151
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: RVLSTJJVSQGIFV-FCDQGJHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide can be synthesized through the condensation reaction between an aldehyde and a hydrazide. The general synthetic route involves heating the appropriate substituted hydrazines or hydrazides with aldehydes in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide is unique due to its specific heptyloxy and octanehydrazide substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C22H36N2O2

Molekulargewicht

360.5 g/mol

IUPAC-Name

N-[(E)-(4-heptoxyphenyl)methylideneamino]octanamide

InChI

InChI=1S/C22H36N2O2/c1-3-5-7-9-11-13-22(25)24-23-19-20-14-16-21(17-15-20)26-18-12-10-8-6-4-2/h14-17,19H,3-13,18H2,1-2H3,(H,24,25)/b23-19+

InChI-Schlüssel

RVLSTJJVSQGIFV-FCDQGJHFSA-N

Isomerische SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCCCCCCC

Kanonische SMILES

CCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.